[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate
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Overview
Description
[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a phenylpiperazine moiety, and a pyridazinyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate typically involves multiple steps, starting from readily available precursorsThe final step often involves the acetylation of the resulting compound to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents in place of the bromine atom .
Scientific Research Applications
Chemistry
In chemistry, [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the identification of potential drug candidates .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate involves its interaction with specific molecular targets. The phenylpiperazine moiety may interact with receptors or enzymes, modulating their activity. The bromine atom and the pyridazinyl ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinyl derivatives and phenylpiperazine-containing molecules. Examples include:
- [5-chloro-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate
- [5-fluoro-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate
Uniqueness
The uniqueness of [5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, may enhance its reactivity and binding affinity compared to similar compounds .
Properties
IUPAC Name |
[5-bromo-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazin-1-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c1-13(23)25-12-22-17(24)16(18)15(11-19-22)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCFFOMKMIDSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=C(C=N1)N2CCN(CC2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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